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Compound of Interest

N-methoxy-N,4-
Compound Name: _ _
dimethylbenzamide

Cat. No.: B051002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-methoxy-
N,4-dimethylbenzamide, a compound of interest in chemical synthesis and drug discovery.
The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and
characteristics of this compound. Due to the limited availability of direct experimental data for
N-methoxy-N,4-dimethylbenzamide, this guide incorporates data from closely related
analogs to provide a robust analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure of a molecule. For N-methoxy-N,4-dimethylbenzamide, both *H and 3C NMR
data are crucial for structural elucidation.

'H NMR Spectral Data

The *H NMR spectrum provides information about the different types of protons in a molecule
and their immediate chemical environment. For para-substituted N-methoxy-N-
methylbenzamides, such as the target compound, the N-methoxy and N-methyl groups are
expected to appear as sharp singlets due to the free rotation around the amide bond at room
temperature.
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Table 1: Predicted *H NMR Spectral Data for N-methoxy-N,4-dimethylbenzamide

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic Protons
~7.3-7.5 Doublet 2H
(ortho to carbonyl)
Aromatic Protons
~7.1-7.2 Doublet 2H
(meta to carbonyl)
~3.5 Singlet 3H N-CHs
~3.3 Singlet 3H O-CHs
~2.4 Singlet 3H Ar-CHs

Note: The chemical shifts for the aromatic protons are estimations based on typical values for

para-substituted benzene rings.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the different types of carbon atoms in a

molecule. The following data is based on the closely related compound, N,N-dimethyl-4-

methoxybenzamide, and is expected to be a very close approximation for N-methoxy-N,4-

dimethylbenzamide.

Table 2: Estimated 3C NMR Spectral Data for N-methoxy-N,4-dimethylbenzamide
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Chemical Shift (8) ppm Assignment

~171 C=0 (Amide Carbonyl)

~142 Aromatic C-CHs

~131 Aromatic C-H (ortho to carbonyl)
~129 Aromatic C-H (meta to carbonyl)
~128 Aromatic C-C=0

~61 O-CHs

~38 N-CHs

~21 Ar-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of N-methoxy-N,4-dimethylbenzamide
is expected to show characteristic absorption bands for the amide carbonyl group, aromatic C-
H bonds, and C-O bonds. The data presented below is based on the analysis of the related
compound 4-methoxybenzamide and general knowledge of benzamide spectra.

Table 3: Expected IR Absorption Bands for N-methoxy-N,4-dimethylbenzamide
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Wavenumber (cm~?) Intensity Assignment
~3000-3100 Medium Aromatic C-H Stretch
~2850-2960 Medium Aliphatic C-H Stretch (CHs)
~1630-1680 Strong C=0 Stretch (Amide I)
~1500-1600 Medium-Strong Aromatic C=C Stretch

Asymmetric C-O-C Stretch
~1240-1260 Strong

(Aryl Ether)

) Symmetric C-O-C Stretch (Aryl

~1020-1040 Medium

Ether)

p-Substituted Benzene C-H
~800-850 Strong

Bend

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The mass spectrum provides information about the molecular weight and fragmentation pattern
of a compound. The predicted monoisotopic mass of N-methoxy-N,4-dimethylbenzamide is
179.0946 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for N-methoxy-N,4-dimethylbenzamide Adducts

Adduct mlz
[M+H]* 180.10192
[M+Na]* 202.08386
[M-H]~ 178.08736
M+NHa4]* 197.12846
[

[M+K]* 218.05780
[M]* 179.09409
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A plausible fragmentation pattern would involve the initial formation of the molecular ion (m/z =
179). Key fragmentation pathways would likely involve cleavage of the N-O bond, the N-C(O)
bond, and loss of the methyl groups. A significant fragment would be the 4-methylbenzoyl
cation at m/z = 119.

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described
above.

NMR Spectroscopy

o Sample Preparation: A sample of N-methoxy-N,4-dimethylbenzamide (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCls, ~0.6 mL) in an NMR tube. A small amount of
tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(0 ppm).

e Data Acquisition: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 or 500 MHz). For *H NMR, standard acquisition parameters are
used. For 13C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum
to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small
amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g.,
Nujol) to form a paste, which is then spread between salt plates.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or the salt plates with the
mulling agent) is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry

o Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution is then
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further diluted to the low pg/mL or ng/mL range.

« Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC) or liquid chromatography
(LC). Electron ionization (EI) or a soft ionization technique such as electrospray ionization

(ESI) can be used. The mass analyzer separates the resulting ions based on their mass-to-

charge ratio, and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and a

potential fragmentation pathway in mass spectrometry.
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General workflow for the spectroscopic analysis of a chemical compound.
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Plausible mass fragmentation pathway for N-methoxy-N,4-dimethylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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